molecular formula C23H26FNO3 B12608254 4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide CAS No. 644980-46-1

4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide

Cat. No.: B12608254
CAS No.: 644980-46-1
M. Wt: 383.5 g/mol
InChI Key: BKTKQBHDPWPQCH-UHFFFAOYSA-N
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Description

4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with ethyl, fluoro, and methoxy substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of 5-fluoro-2-methoxybenzoic acid: This can be achieved through the fluorination of 2-methoxybenzoic acid using a fluorinating agent such as Selectfluor.

    Cyclohexylation: The 5-fluoro-2-methoxybenzoic acid is then reacted with cyclohexylamine to form the corresponding amide.

    Ethylation: The final step involves the ethylation of the benzamide using an ethylating agent such as ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of fluoro or methoxy groups with other functional groups.

Scientific Research Applications

4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.

    Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-N-[1-(5-chloro-2-methoxybenzoyl)cyclohexyl]benzamide
  • 4-Ethyl-N-[1-(5-bromo-2-methoxybenzoyl)cyclohexyl]benzamide
  • 4-Ethyl-N-[1-(5-methyl-2-methoxybenzoyl)cyclohexyl]benzamide

Uniqueness

4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

CAS No.

644980-46-1

Molecular Formula

C23H26FNO3

Molecular Weight

383.5 g/mol

IUPAC Name

4-ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide

InChI

InChI=1S/C23H26FNO3/c1-3-16-7-9-17(10-8-16)22(27)25-23(13-5-4-6-14-23)21(26)19-15-18(24)11-12-20(19)28-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,25,27)

InChI Key

BKTKQBHDPWPQCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=C(C=CC(=C3)F)OC

Origin of Product

United States

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